5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
(5-fluoro-6-iodo-4-trimethylsilylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32FIN2Si2/c1-12(2)25(13(3)4,14(5)6)23-11-10-15-17(24(7,8)9)16(20)18(21)22-19(15)23/h10-14H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCMDEMPGXCYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32FIN2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121497 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-70-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common approach is the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by silylation reactions. The halogenation can be achieved using reagents such as N-iodosuccinimide (NIS) and Selectfluor for the introduction of iodine and fluorine, respectively. Silylation is often carried out using chlorosilanes like triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cross-Coupling Reactions: The iodine substituent makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be employed.
Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitutions can introduce azide or thiol groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Activity : Initial studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Research has shown that modifications in the pyrrolo structure can enhance selectivity and potency against cancer cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for developing new antibiotics. The incorporation of halogens (like fluorine and iodine) in the structure has been linked to increased biological activity against resistant strains of bacteria .
Synthesis of Complex Molecules
5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a valuable building block in organic synthesis. Its functional groups facilitate various chemical reactions, including:
- Cross-Coupling Reactions : The iodine atom can participate in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), allowing the formation of complex organic molecules used in pharmaceuticals and agrochemicals .
- Protecting Group Chemistry : The triisopropylsilyl (TIPS) and trimethylsilyl (TMS) groups can be utilized as protecting groups during multi-step organic syntheses, enhancing the stability of reactive intermediates .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the effects of various pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The researchers synthesized this compound and evaluated its cytotoxicity against several cancer types. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Synthesis and Material Science
Another research effort focused on using this compound in synthesizing advanced materials. The compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The study reported improved performance characteristics compared to control materials without the pyrrolo component, indicating its utility in material science applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activity | Significant cytotoxic effects on cancer cells |
| Synthetic Chemistry | Building block for complex organic synthesis | Effective in cross-coupling reactions |
| Material Science | Enhancing properties of polymer materials | Improved thermal stability observed |
Mechanism of Action
The mechanism by which 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is largely dependent on its chemical reactivity. The presence of halogen atoms and silyl groups influences its interaction with various molecular targets. For instance, the iodine atom can participate in halogen bonding, while the silyl groups can enhance lipophilicity and membrane permeability. These properties enable the compound to engage in specific molecular pathways, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen and Substituent Variations
5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1246088-48-1)
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-81-5)
Positional Isomerism and Silyl Group Variations
5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-67-0)
5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-71-3)
Functional Group Replacements
5-Chloro-1-(triisopropylsilyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine (CAS 1305325-25-0)
| Property | Target Compound | Ethynyl-Silyl Analog |
|---|---|---|
| Molecular Formula | C₁₉H₃₂FIN₂Si₂ | C₂₁H₃₃ClN₂Si₂ |
| Key Substituents | 6-I, TMS | 6-(TMS-ethynyl) |
| Reactivity | Iodine supports cross-coupling | Ethynyl group enables click chemistry or cycloadditions |
| Applications | Intermediate for aryl-iodide chemistry | Materials science (e.g., conductive polymers) |
Biological Activity
5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolopyridine class, characterized by its unique structure that incorporates both fluorine and iodine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C19H32FIN2Si2
- Molecular Weight : 490.54 g/mol
- Structural Features : The compound features a pyrrolopyridine core with triisopropylsilyl and trimethylsilyl groups, which enhance its lipophilicity and stability in biological environments .
Anticancer Properties
Research indicates that compounds with a pyrrolopyridine backbone exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways, such as apoptosis and cell cycle regulation. The presence of halogen atoms (fluorine and iodine) is often associated with increased potency due to enhanced interactions with biological targets .
Case Study : A study focusing on a related pyrrolopyridine compound demonstrated that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound could similarly affect apoptotic mechanisms in tumor cells.
Enzyme Inhibition
This compound has been reported to act as an inhibitor of specific enzymes involved in cancer metabolism. Enzyme inhibition is a crucial mechanism through which many anticancer agents exert their effects. For example, studies have shown that related compounds can inhibit kinases that play pivotal roles in tumor growth and survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Due to its lipophilic nature, the compound is likely to have good oral bioavailability.
- Distribution : The presence of bulky silyl groups may facilitate better tissue penetration.
- Metabolism : Further studies are needed to elucidate the metabolic pathways involved, but silylated compounds typically exhibit increased metabolic stability.
Toxicity and Safety Profile
Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish safety margins and identify potential side effects.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other pyrrolopyridine derivatives:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Yes | Low |
| 4-(Trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | High | Yes | Moderate |
| 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Low | No | Low |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
